Cas no 1031699-69-0 (3-Ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine)

3-Ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine structure
1031699-69-0 structure
Product Name:3-Ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine
CAS-nummer:1031699-69-0
MF:C11H12FN3
MW:205.231485366821
MDL:MFCD08691465
CID:3081309
PubChem ID:16606840
Update Time:2025-04-21

3-Ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine
    • 5-Ethyl-4-(4-fluoro-phenyl)-2H-pyrazol-3-ylamine
    • MFCD08691465
    • AKOS000269290
    • CS-0296800
    • Z234796986
    • SCHEMBL17355075
    • VU0609687-1
    • EN300-742310
    • GRB69969
    • F3305-0611
    • 1031699-69-0
    • 5-ethyl-4-(4-fluorophenyl)-1H-pyrazol-3-amine
    • BS-39222
    • MDL: MFCD08691465
    • Inchi: 1S/C11H12FN3/c1-2-9-10(11(13)15-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H3,13,14,15)
    • InChI-sleutel: SWSXGBQBODSZLW-UHFFFAOYSA-N
    • LACHT: FC1C=CC(=CC=1)C1C(N)=NNC=1CC

Berekende eigenschappen

  • Exacte massa: 205.10152556Da
  • Monoisotopische massa: 205.10152556Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 2
  • Complexiteit: 204
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.4
  • Topologisch pooloppervlak: 54.7Ų

3-Ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine Prijsmeer >>

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1031699-69-0 95%
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A2B Chem LLC
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Chemenu
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abcr
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